Methyl benzoate-d8
Overview
Description
Methyl benzoate-d8 is a deuterated form of methyl benzoate, where the hydrogen atoms in the benzene ring are replaced with deuterium. This compound is represented by the chemical formula C6D5CO2CD3. It is an ester with a benzene ring connected to an ester functional group. This compound is commonly used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for the production of methyl benzoate-d8 is through the esterification of benzoic acid-d5 with methanol-d4. This reaction takes place in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. The reaction conditions usually involve heating the mixture to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity. The use of deuterated reagents, such as benzoic acid-d5 and methanol-d4, is essential to achieve the desired deuteration level in the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl benzoate-d8 undergoes various types of chemical reactions, including:
Electrophilic substitution: Electrophiles attack the benzene ring, leading to substitution reactions. For example, nitration with nitric acid in the presence of sulfuric acid produces methyl 3-nitrobenzoate-d8.
Nucleophilic substitution: Nucleophiles attack the carbonyl center of the ester group. Hydrolysis with aqueous sodium hydroxide results in the formation of methanol-d4 and sodium benzoate-d5.
Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of benzyl alcohol-d8.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid at low temperatures.
Hydrolysis: Aqueous sodium hydroxide under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nitration: Methyl 3-nitrobenzoate-d8.
Hydrolysis: Methanol-d4 and sodium benzoate-d5.
Reduction: Benzyl alcohol-d8.
Scientific Research Applications
Methyl benzoate-d8 is widely used in scientific research due to its unique properties. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterated form of methyl benzoate is used as a solvent or internal standard in NMR spectroscopy to avoid interference from hydrogen signals.
Organic Synthesis: It serves as a reagent in the synthesis of various complex organic compounds.
Pesticides: this compound exhibits pesticide properties, particularly against insects such as the spotted lanternfly.
Pharmaceutical Research: It is used in the development of new drugs and in the study of drug metabolism.
Mechanism of Action
The mechanism of action of methyl benzoate-d8 involves its interaction with specific molecular targets and pathways. In NMR spectroscopy, the deuterium atoms in this compound do not produce signals in the hydrogen NMR spectrum, making it an ideal solvent or internal standard. In organic synthesis, the ester group in this compound undergoes various reactions, such as nucleophilic substitution and reduction, to form different products.
Comparison with Similar Compounds
Methyl benzoate-d8 can be compared with other similar compounds, such as:
Methyl benzoate: The non-deuterated form of methyl benzoate, represented by the chemical formula C6H5COOCH3. It has similar chemical properties but lacks the deuterium atoms.
Ethyl benzoate: An ester with the chemical formula C6H5COOCH2CH3. It has a similar structure but with an ethyl group instead of a methyl group.
Benzyl benzoate: An ester with the chemical formula C6H5COOCH2C6H5. It has a benzyl group instead of a methyl group.
This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in NMR spectroscopy and other scientific research applications.
Properties
IUPAC Name |
trideuteriomethyl 2,3,4,5,6-pentadeuteriobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-10-8(9)7-5-3-2-4-6-7/h2-6H,1H3/i1D3,2D,3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJVMBTYPHYUOC-JGUCLWPXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)OC([2H])([2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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